2-Bromomethoxyethane
Overview
Description
Synthesis Analysis
The synthesis of bromo-methoxy compounds can involve multiple steps and a variety of starting materials. For instance, a natural product with a 2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl moiety was synthesized starting from a bromo-dimethoxyphenyl methanol derivative in five steps with an overall yield of 34% . This indicates that bromo-methoxy compounds can be synthesized with reasonable yields through careful selection of starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of bromo-methoxy compounds can be complex, as evidenced by the study of 5,5-bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane, which exists in a chair conformation with equatorial orientation of the methoxyphenyl substituent . The structure and conformation of such compounds can be analyzed using techniques like NMR, X-ray diffraction, and computational methods, providing detailed insights into their three-dimensional arrangement.
Chemical Reactions Analysis
Bromo-methoxy compounds can participate in a variety of chemical reactions. For example, the reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 followed by the addition of MeOH afforded the corresponding methoxymethyl-substituted arylphenols in high yields . Additionally, the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles resulted in the formation of cyclopropane bis-lactones . These examples demonstrate the reactivity of bromo-methoxy compounds in forming new bonds and cyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-methoxy compounds can be influenced by the presence of the bromo and methoxy groups. For instance, the spontaneous combustion of 2-bromo-3-methoxythiophene was studied, revealing insights into the reaction pathways and energetics of its oligomerization . The conformational analysis of 2-bromoethanol, a related compound, showed that it exists as a mixture of anti and gauche conformers, with the gauche form being more stable due to internal hydrogen bonding . These studies highlight the importance of molecular conformation and stability in determining the properties of bromo-methoxy compounds.
Scientific Research Applications
Synthesis and Chemical Reactions
2-Bromomethoxyethane is a compound that could be involved in the synthesis of various organic compounds due to its bromo and methoxy functional groups. For instance, it may serve as an intermediate in the preparation of non-steroidal anti-inflammatory agents, showcasing its utility in synthesizing complex molecules (Wei-Ming Xu & Hong-Qiang He, 2010). Additionally, its potential in forming silyl heterocycles indicates its application in creating novel chemical entities, which could have implications in materials science or pharmaceutical development (Alessandro Degl'Innocenti et al., 2007).
Analytical Chemistry Applications
In analytical chemistry, derivatives similar to this compound are utilized for derivatization, enhancing the detection and quantification of various compounds. For example, 2-Bromoacetyl-6-methoxynaphthalene, a compound with a functional group arrangement reminiscent of this compound, is used as a pre-chromatographic fluorescent labelling reagent for bile acids, demonstrating the role of bromo and methoxy functionalities in analytical derivatization processes (V. Cavrini et al., 1993).
Environmental and Biodegradation Studies
Compounds like this compound may also be of interest in environmental science, particularly in studies related to the biodegradation of halogenated organic compounds. For instance, research on the degradation of 1,2-Dibromoethane by Mycobacterium sp. showcases the microbial pathways capable of breaking down brominated compounds, hinting at the potential environmental fate and biodegradation strategies for this compound and similar substances (G. Poelarends et al., 1999).
Electrochemical Applications
Innovative applications such as the electrochemical conversion of CO2 to 2-Bromoethanol, closely related to this compound, illustrate the potential of brominated ethers in facilitating valuable chemical transformations. This process, which involves the direct conversion of CO2 in the presence of potassium bromide, underscores the broader utility of bromoethers in electrochemical systems for sustainable chemistry (S. Zhong et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
2-Bromomethoxyethane is a chemical compound used in organic synthesis It’s often used as a starting reagent in the synthesis of other compounds .
Mode of Action
The exact mode of action of this compound is not well-documented. As a reagent in organic synthesis, it likely interacts with other compounds to form new chemical structures. For instance, it has been used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) derivatives .
Biochemical Pathways
As a reagent, its primary role is in the synthesis of other compounds, and its impact would largely depend on the specific reactions and compounds it’s used to create .
Result of Action
The results of this compound’s action are primarily seen in the new compounds it helps synthesize. For example, it has been used in the synthesis of DPP derivatives, which are stable and efficient pigments for two-photon excited fluorescence microscopy .
properties
IUPAC Name |
bromomethoxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrO/c1-2-5-3-4/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYWAXVARNZFBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455291 | |
Record name | 2-bromomethoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53588-92-4 | |
Record name | 2-bromomethoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (bromomethoxy)ethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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